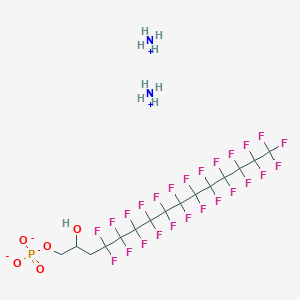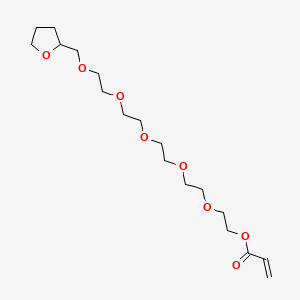
Tetrahydrofurfuryl pentaethylene glycol acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofurfuryl pentaethylene glycol acrylate is a specialized acrylate compound known for its unique chemical structure and properties. It is characterized by the presence of a tetrahydrofurfuryl group and a pentaethylene glycol chain, which contribute to its versatility in various applications, particularly in polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofurfuryl pentaethylene glycol acrylate typically involves the esterification of tetrahydrofurfuryl alcohol with pentaethylene glycol and acrylic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrofurfuryl pentaethylene glycol acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms, often initiated by peroxides or azo compounds.
Esterification: It can form esters with other alcohols or acids.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide or azobisisobutyronitrile (AIBN) as initiators, typically at elevated temperatures.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid, with heating.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Esterification: Various esters depending on the reactants used.
Hydrolysis: Tetrahydrofurfuryl alcohol and pentaethylene glycol.
Wissenschaftliche Forschungsanwendungen
Tetrahydrofurfuryl pentaethylene glycol acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants with improved performance characteristics.
Wirkmechanismus
The mechanism of action of tetrahydrofurfuryl pentaethylene glycol acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive sites on the acrylate group, which participate in free radical polymerization. The pathways involved include the initiation, propagation, and termination steps typical of radical polymerization processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofurfuryl acrylate: Lacks the pentaethylene glycol chain, resulting in different solubility and mechanical properties.
Pentaethylene glycol diacrylate: Contains two acrylate groups, leading to higher cross-linking density in polymers.
Methoxy polyethylene glycol acrylate: Features a methoxy group instead of the tetrahydrofurfuryl group, affecting its reactivity and compatibility with other materials.
Uniqueness
Tetrahydrofurfuryl pentaethylene glycol acrylate is unique due to its combination of the tetrahydrofurfuryl group and the pentaethylene glycol chain, which impart distinct solubility, flexibility, and reactivity characteristics. This makes it particularly valuable in applications requiring specific mechanical and chemical properties.
Eigenschaften
CAS-Nummer |
67892-99-3 |
|---|---|
Molekularformel |
C18H32O8 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(oxolan-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H32O8/c1-2-18(19)26-15-14-23-11-10-21-7-6-20-8-9-22-12-13-24-16-17-4-3-5-25-17/h2,17H,1,3-16H2 |
InChI-Schlüssel |
CTVTVTUUJWVDSV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
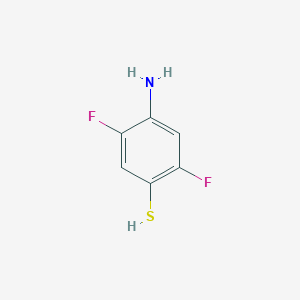
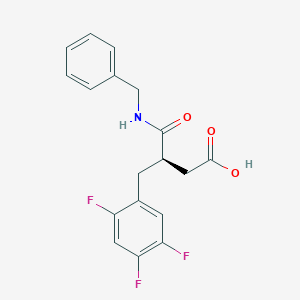
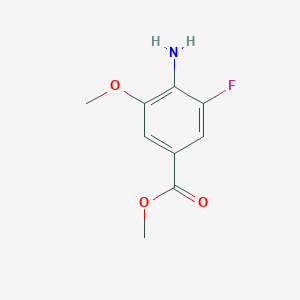
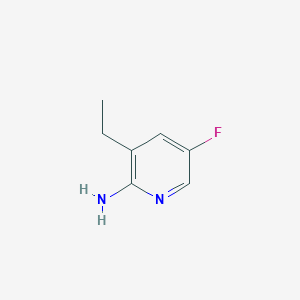
![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)
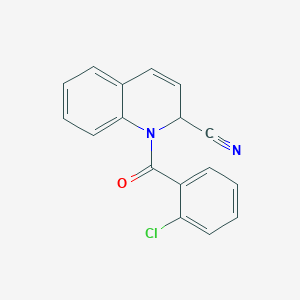
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)

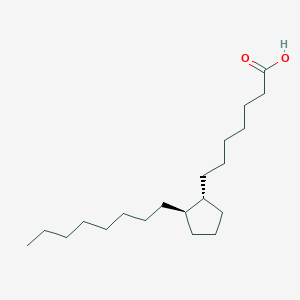
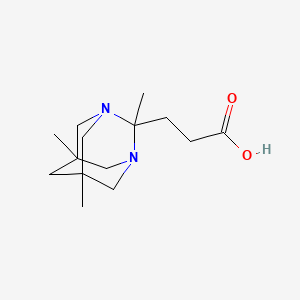
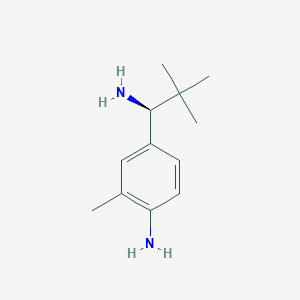
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
